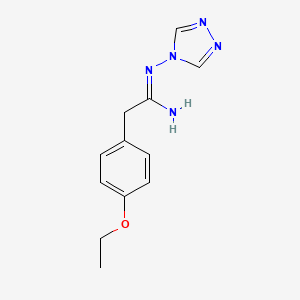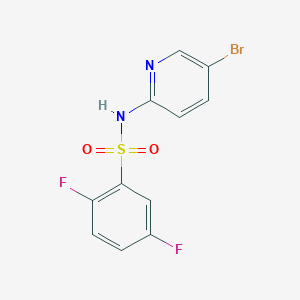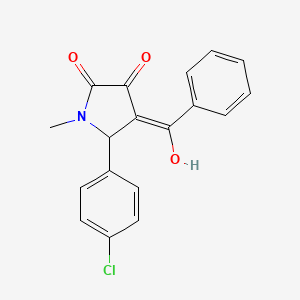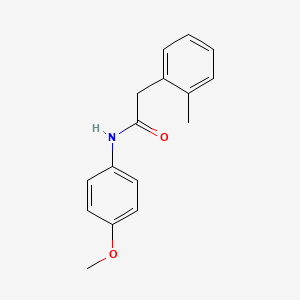
3-(3-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention from researchers due to its potential application in various fields. This compound is also known as BPEO and has a molecular formula of C17H14BrN3O.
作用機序
The mechanism of action of BPEO is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis. BPEO has also been found to inhibit the activity of certain enzymes, which can lead to the inhibition of microbial and fungal growth.
Biochemical and Physiological Effects:
BPEO has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BPEO has also been found to inhibit the activity of certain enzymes, which can lead to the inhibition of microbial and fungal growth. However, the exact biochemical and physiological effects of BPEO are still being studied.
実験室実験の利点と制限
One of the major advantages of BPEO is its potential application in the development of new drugs. BPEO has been found to have antimicrobial, antifungal, and anticancer properties, which makes it a promising candidate for drug development. However, one of the limitations of BPEO is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on BPEO. Researchers can study the mechanism of action of BPEO in more detail to understand its biochemical and physiological effects. They can also synthesize new derivatives of BPEO and test their activity against different diseases. Furthermore, researchers can study the potential application of BPEO in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-(3-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention from researchers due to its potential application in various fields. The synthesis method of BPEO involves the reaction of 3-bromobenzonitrile with 2-phenylethylamine. BPEO has been extensively studied for its potential application in the development of new drugs. It has been found to have antimicrobial, antifungal, and anticancer properties. BPEO has also been found to inhibit the activity of certain enzymes, which can lead to the inhibition of microbial and fungal growth. The future directions for the research on BPEO include studying its mechanism of action in more detail, synthesizing new derivatives, and studying its potential application in other fields.
合成法
The synthesis of BPEO involves the reaction of 3-bromobenzonitrile with 2-phenylethylamine in the presence of triethylamine and acetic anhydride. This reaction results in the formation of 3-(3-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole. The synthesis method has been optimized to improve the yield and purity of BPEO.
科学的研究の応用
BPEO has been extensively studied for its potential application in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. BPEO has also been studied for its potential application in the development of new drugs. Researchers have synthesized various derivatives of BPEO and tested their activity against different diseases.
特性
IUPAC Name |
3-(3-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-14-8-4-7-13(11-14)16-18-15(20-19-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEXXTATOOAWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350841.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5350843.png)
![2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine](/img/structure/B5350852.png)

![ethyl {4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5350866.png)
![6-chloro-7-[4-(2-methoxyphenyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5350879.png)
![(2S*,4S*,5R*)-4-({[(1-ethyl-1H-imidazol-5-yl)methyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5350884.png)

![5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5350896.png)


![{1-(4-methoxypyrimidin-2-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5350925.png)
![1'-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5350928.png)
![ethyl 2-(9-anthrylmethylene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5350934.png)